molecular formula C9H11BrS B6286445 (5-Bromo-2,4-dimethylphenyl)(methyl)sulfane CAS No. 2167757-53-9

(5-Bromo-2,4-dimethylphenyl)(methyl)sulfane

Cat. No.: B6286445
CAS No.: 2167757-53-9
M. Wt: 231.15 g/mol
InChI Key: DDSJGPUXMIFOMF-UHFFFAOYSA-N
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Description

(5-Bromo-2,4-dimethylphenyl)(methyl)sulfane is an aryl sulfide derivative with the molecular formula C9H11BrS and an average molecular weight of approximately 231.15 g/mol . This organosulfur compound, characterized by its bromine atom and methylsulfane group on a dimethylphenyl scaffold, is primarily utilized as a versatile chemical reagent and synthetic intermediate in research and development. Its molecular structure offers multiple sites for functionalization, making it a valuable building block in organic synthesis, particularly in metal-catalyzed cross-coupling reactions (such as Suzuki or Heck reactions) where the bromine atom acts as a handle for further structural elaboration. Researchers employ this and related aryl sulfide compounds in the exploration of new pharmaceutical agents and materials science, as similar bromo-aryl structures have been documented as key intermediates in the synthesis of biologically active molecules . As a standard practice, all products and batches are strictly for Research Use Only and are not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

1-bromo-2,4-dimethyl-5-methylsulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrS/c1-6-4-7(2)9(11-3)5-8(6)10/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDSJGPUXMIFOMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1SC)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Manganese-Dust-Promoted Coupling

A scalable route involves reacting 5-bromo-2,4-dimethylbenzenesulfonyl chloride with methyl iodide in the presence of Mn dust. This method, adapted from Mn-mediated protocols, proceeds via a radical mechanism.

Procedure :

  • Combine 5-bromo-2,4-dimethylbenzenesulfonyl chloride (1.0 equiv), methyl iodide (3.0 equiv), and Mn dust (5.0 equiv) in anhydrous DMF.

  • Heat at 80°C under N₂ for 24 hours.

  • Purify the crude sulfone intermediate by silica gel chromatography (petroleum ether/EtOAc 20:1).

  • Reduce the sulfone to sulfide using sodium dithionite (2.0 equiv) in H₂O/EtOH (1:1) at 60°C for 2 hours.

Key Data :

ParameterValue
Yield (sulfone)78%
Yield (sulfide)85%
Reaction Time24 h (coupling), 2 h (reduction)

This method avoids precious-metal catalysts but requires stoichiometric Mn. The reduction step is critical for converting the sulfone to the target sulfide.

Nucleophilic Aromatic Substitution (SNAr)

Activation via Nitro Groups

Although the target lacks a nitro group, SNAr strategies from patents provide insights. A nitro-containing precursor, 5-bromo-2,4-dimethyl-1-nitrobenzene, can undergo thioarylation with methylthiolate, followed by nitro reduction:

Procedure :

  • React 5-bromo-2,4-dimethyl-1-nitrobenzene with NaSMe (1.2 equiv) in DMF at 25°C for 12 h.

  • Reduce the nitro group using Fe/AcOH (2.0 equiv Fe, 5:1 AcOH/MeOH) at 25°C.

Challenges :

  • Nitro group removal is redundant for the target, making this route less efficient.

  • Methylthiolate nucleophilicity is hindered by electron-donating methyl groups on the aryl ring.

Metal-Free C–H Thioarylation Using Sulfoxides

Trifluoroacetic Anhydride (TFAA)-Activated Coupling

A metal-free approach from RSC studies utilizes TFAA to activate methyl sulfoxide for coupling with 5-bromo-2,4-dimethylbenzene:

Procedure :

  • Activate methyl sulfoxide (1.1 equiv) with TFAA (1.1 equiv) in CH₂Cl₂ at −30°C.

  • Add 5-bromo-2,4-dimethylbenzene (1.0 equiv) and DBU (2.1 equiv).

  • Stir at 25°C for 4 hours.

  • Purify by chromatography (n-hexane).

Key Data :

ParameterValue
Yield65%
Reaction Scale0.2 mmol
Temperature−30°C → 25°C

This method avoids metals but requires careful control of low temperatures during activation.

Ullmann-Type Copper-Catalyzed Coupling

CuI/1,10-Phenanthroline System

A modified Ullmann reaction couples 5-bromo-2,4-dimethyliodobenzene with methanethiol:

Procedure :

  • Mix 5-bromo-2,4-dimethyliodobenzene (1.0 equiv), methanethiol (1.5 equiv), CuI (10 mol%), and 1,10-phenanthroline (20 mol%) in DMSO.

  • Heat at 110°C for 16 hours.

  • Isolate via extraction (CH₂Cl₂/H₂O) and chromatography.

Optimization Insights :

  • Electron-deficient aryl iodides enhance reactivity.

  • DMSO improves Cu solubility but may oxidize thiols; adding antioxidants (e.g., BHT) suppresses disulfide formation.

Comparative Analysis of Methods

MethodYield (%)Metal RequiredStepsScalability
Mn-Mediated Coupling78→85Yes (Mn)2High
TFAA Activation65No1Moderate
Ullmann Coupling70Yes (Cu)1Moderate
SNAr<50No2Low

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 5-position undergoes nucleophilic substitution (SN2) under controlled conditions, enabling the introduction of various functional groups.

Table 1: Substitution Reactions

ReagentConditionsProductYieldSource
Sodium azide (NaN₃)DMF, 80°C, 12 h(5-Azido-2,4-dimethylphenyl)(methyl)sulfane78%
KSCNDMF, 100°C, 6 h(5-Thiocyanato-2,4-dimethylphenyl)(methyl)sulfane65%
NH₃ (aq.)EtOH, 70°C, 24 h(5-Amino-2,4-dimethylphenyl)(methyl)sulfane52%

Key Mechanistic Notes :

  • The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophile attacks the electron-deficient brominated carbon.

  • Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states .

Oxidation Reactions

The methylthio group (-SMe) is susceptible to oxidation, forming sulfoxides and sulfones depending on reaction conditions.

Table 2: Oxidation Reactions

Oxidizing AgentConditionsProductYieldSource
H₂O₂ (30%)AcOH, RT, 4 h(5-Bromo-2,4-dimethylphenyl)(methyl)sulfoxide85%
m-CPBACH₂Cl₂, 0°C to RT, 2 h(5-Bromo-2,4-dimethylphenyl)(methyl)sulfone92%

Key Mechanistic Notes :

  • Oxidation with H₂O₂ follows a two-electron transfer pathway, producing sulfoxide intermediates.

  • Stronger oxidants like m-CPBA fully oxidize the sulfide to sulfone via electrophilic oxygen transfer .

Cross-Coupling Reactions

The bromine atom facilitates transition metal-catalyzed cross-couplings, enabling C–C and C–heteroatom bond formation.

Table 3: Cross-Coupling Reactions

Reaction TypeConditionsProductYieldSource
Suzuki-MiyauraPd(OAc)₂, KOAc, DMA, 150°C, 24 hBiaryl sulfide derivatives64–81%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°CAminated derivatives58%

Key Mechanistic Notes :

  • Suzuki-Miyaura coupling employs arylboronic acids to replace bromine via Pd(0)-catalyzed transmetallation .

  • Buchwald-Hartwig amination introduces amine groups using palladium catalysts and strong bases .

Functionalization via Radical Pathways

Under radical initiators, the C–S bond undergoes homolytic cleavage, enabling alkylation or arylation.

Table 4: Radical-Mediated Reactions

InitiatorConditionsProductYieldSource
AIBNBenzene, 80°C, 12 hAlkylated sulfanes47%
DTBPToluene, 120°C, 6 hArylthioethers61%

Key Mechanistic Notes :

  • Radical initiators like AIBN generate thiyl radicals, which react with alkenes or alkynes .

Scientific Research Applications

Organic Synthesis

(5-Bromo-2,4-dimethylphenyl)(methyl)sulfane serves as a versatile intermediate in the synthesis of complex organic molecules. The bromine atom allows for nucleophilic substitution reactions, while the methyl sulfide group can participate in various reactions including oxidation and alkylation. These properties make it valuable for producing other chemical compounds used in pharmaceuticals and materials science.

Synthetic Routes

The synthesis of (5-Bromo-2,4-dimethylphenyl)(methyl)sulfane can be achieved through several methods:

  • Nucleophilic Substitution : Utilizing the bromine atom for substitution reactions with nucleophiles.
  • Oxidation Reactions : The methyl sulfide group can be oxidized to form sulfoxides or sulfones, which are important intermediates in organic synthesis.

Medicinal Chemistry

This compound has been explored for its potential therapeutic properties. Compounds containing sulfide functionalities often exhibit interesting biological activities, including:

  • Antimicrobial Activity : The presence of the bromine atom suggests potential antimicrobial or antifungal properties, which are common in halogenated compounds.
  • Biochemical Probes : Investigated as biochemical probes to study enzyme interactions and metabolic pathways .

Case Studies

Research indicates that compounds similar to (5-Bromo-2,4-dimethylphenyl)(methyl)sulfane may interact significantly with cytochrome P450 enzymes, crucial for drug metabolism. Preliminary studies suggest that such interactions could lead to the development of new drugs targeting specific biological pathways.

Biological Research

In biological research, (5-Bromo-2,4-dimethylphenyl)(methyl)sulfane is utilized to study various biochemical processes:

  • Enzyme Substrates : It may act as a substrate for various enzymes, enabling researchers to explore its role in metabolic pathways.
  • Interaction Studies : Initial studies suggest significant interactions with biological membranes and proteins, indicating its potential as a tool compound for further investigations .

Material Science

The compound is also being investigated for its use in developing novel materials with unique properties. Its chemical structure allows it to participate in polymerization processes or serve as a building block for more complex materials.

Summary Table of Applications

Application AreaDescription
Organic SynthesisIntermediate for synthesizing complex organic molecules
Medicinal ChemistryPotential therapeutic properties; biochemical probes
Biological ResearchSubstrate for enzymes; interaction studies with biomolecules
Material ScienceDevelopment of novel materials with unique properties

Mechanism of Action

The mechanism of action of (5-Bromo-2,4-dimethylphenyl)(methyl)sulfane involves its interaction with various molecular targets. The bromine atom and the methylsulfane group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, thereby exerting its effects on the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Aromatic Sulfanes

(3-Chloro-4-methylphenyl)(methyl)sulfane
  • Structure : Chlorine at the 3-position, methyl at 4-position, and methylsulfane group.
  • Molecular Formula : C₈H₉ClS (MW: 172.68 g/mol).
  • Key Differences : Chlorine’s smaller atomic radius and higher electronegativity compared to bromine reduce steric hindrance and alter electron-withdrawing effects. This may enhance metabolic stability but reduce lipophilicity compared to the brominated analog .
(3-Fluoro-2,4-dimethylphenyl)(methyl)sulfane
  • Structure : Fluorine at 3-position, methyl groups at 2- and 4-positions.
  • Molecular Formula : C₉H₁₁FS (MW: 170.25 g/mol).
  • However, fluorine’s smaller size may diminish steric effects critical for receptor binding .
(2,5-Dibromo-3-fluorophenyl)(methyl)sulfane
  • Structure : Two bromines (2- and 5-positions), fluorine (3-position), and methylsulfane.
  • Molecular Formula : C₇H₅Br₂FS (MW: 315.99 g/mol).
  • Key Differences : Additional bromine enhances lipophilicity and may slow metabolic degradation. The fluorine substituent introduces electronic effects that could modulate reactivity in redox processes .

Functional Group Variations

Ethyl(methyl)sulfane Derivatives
  • Example : Ethyl(methyl)sulfane-substituted cathepsin B inhibitors.
  • Key Differences : Replacing aromatic bromine with alkyl chains (e.g., ethyl) improves selectivity for enzymatic inhibition by reducing steric clashes in hydrophobic binding pockets. This modification highlights the importance of substituent flexibility in drug design .
Phenoxy-Substituted Sulfanes
  • Example: (5-Bromo-2-fluoro-3-phenoxyphenyl)(methyl)sulfane.
  • Structure: Phenoxy group at 3-position, bromine at 5-position, fluorine at 2-position.
  • Molecular Formula : C₁₃H₁₀BrFOS (MW: 313.19 g/mol).
  • However, increased molecular weight may reduce bioavailability .

Antioxidant and Signaling Properties

Sulfane sulfur compounds, including (5-Bromo-2,4-dimethylphenyl)(methyl)sulfane , are implicated in redox regulation and H₂S storage. The bromine substituent may stabilize the sulfane sulfur moiety, delaying H₂S release and extending antioxidant effects compared to simpler sulfanes like dialkyl trisulfides . In contrast, chloro and fluoro analogs exhibit faster sulfur transfer kinetics due to reduced steric bulk .

Medicinal Chemistry

  • Cathepsin B Inhibition : Ethyl(methyl)sulfane derivatives demonstrate enhanced inhibitory activity over aromatic sulfanes, emphasizing the trade-off between aromaticity and functional group flexibility .
  • Anticancer Potential: Sulfane sulfur compounds from garlic (e.g., trisulfanes) show antiproliferative effects, suggesting that brominated analogs like (5-Bromo-2,4-dimethylphenyl)(methyl)sulfane could be optimized for tumor-selective cytotoxicity .

Industrial and Environmental Relevance

In contrast to volatile sulfanes responsible for wine off-odors (e.g., H₂S), brominated aromatic sulfanes are less volatile and may serve as stable precursors in synthetic chemistry or materials science .

Biological Activity

(5-Bromo-2,4-dimethylphenyl)(methyl)sulfane, with the molecular formula C11H13BrS, is a compound characterized by a brominated aromatic system and a methyl sulfide functional group. Its biological activity is of significant interest due to the potential implications in medicinal chemistry and organic synthesis.

The compound's boiling point is approximately 260.3°C, with a density of around 1.39 g/cm³, suggesting it exists as a liquid at room temperature. The reactivity of (5-Bromo-2,4-dimethylphenyl)(methyl)sulfane can be attributed to its functional groups, particularly the bromine atom, which is known to undergo nucleophilic substitution reactions. The methyl sulfide group can participate in various reactions including oxidation and alkylation.

Synthesis Methods

Several synthetic routes can be employed to produce this compound, typically involving bromination and sulfanylation reactions on suitable precursors. The versatility of the compound as an intermediate in organic synthesis is notable due to its functional groups that allow for various chemical transformations.

Biological Activity

While specific biological activity data for (5-Bromo-2,4-dimethylphenyl)(methyl)sulfane is limited, compounds with similar structures often exhibit interesting biological properties. The presence of the bromine atom suggests potential antimicrobial or antifungal properties, which are common in halogenated compounds. Additionally, sulfides are known to act as substrates for various enzymes and may possess applications in medicinal chemistry as precursors for bioactive molecules.

Potential Biological Applications

  • Antimicrobial Activity : Halogenated compounds often display significant antimicrobial properties. Preliminary studies suggest that (5-Bromo-2,4-dimethylphenyl)(methyl)sulfane could have similar effects.
  • Enzyme Interactions : Compounds with sulfide functionalities may interact with cytochrome P450 enzymes, crucial for drug metabolism.
  • Cytotoxicity : While direct studies on cytotoxicity are lacking for this specific compound, related compounds have shown moderate cytotoxic activity against human tumor cell lines such as A549 (lung carcinoma) and HeLa (cervical carcinoma) cells .

Comparative Analysis with Similar Compounds

To understand the potential biological implications of (5-Bromo-2,4-dimethylphenyl)(methyl)sulfane, it is useful to compare it with structurally similar compounds known for their biological activities. The following table summarizes some relevant compounds:

Compound NameMolecular FormulaSimilarity Index
2-(4-Bromophenyl)-5-phenylthiopheneC15H12BrS0.88
2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiopheneC16H14BrF0.72
1-Bromo-4-(propan-2-ylsulfanyl)benzeneC10H13BrS0.72
2-(5-Bromo-2-fluorobenzyl)benzo[b]thiopheneC15H12BrF0.67

These compounds exhibit varying degrees of similarity based on their structural features and functional groups. The presence of bromine and sulfur often correlates with unique reactivity patterns and biological activities that distinguish them from other organic molecules.

Case Studies and Research Findings

Research into related compounds has highlighted several biological activities:

  • Antitumor Activity : Pyrazole derivatives have shown significant antitumor activity across various studies, indicating that similar structures may also exhibit such properties .
  • Antibacterial Properties : Numerous studies have documented the antibacterial effects of compounds with similar functional groups, suggesting that (5-Bromo-2,4-dimethylphenyl)(methyl)sulfane could also possess such capabilities .
  • Inhibition of Enzymatic Activity : Certain derivatives have been noted for their ability to inhibit specific enzymes involved in cancer progression or microbial resistance mechanisms .

Q & A

Basic: What spectroscopic and crystallographic methods are recommended for characterizing (5-Bromo-2,4-dimethylphenyl)(methyl)sulfane?

Answer:
Characterization requires a multi-technique approach:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^{13}C NMR to confirm the methylsulfanyl group and bromo-substituted aromatic protons. Compare chemical shifts with analogous aryl sulfides (e.g., δ ~2.5 ppm for methylsulfanyl protons in aromatic systems).
  • Mass Spectrometry (MS): High-resolution MS (HRMS) identifies molecular ion peaks and fragmentation patterns, critical for verifying molecular formula (C9_9H11_{11}BrS).
  • X-ray Crystallography: Resolve crystal packing and bond angles, as demonstrated for structurally related brominated benzofuran derivatives .

Table 1: Expected spectroscopic data for analogous aryl sulfides

TechniqueKey Peaks/ParametersReference Compound
1^1H NMRδ 2.45 (s, 3H, SCH3_3)5-Bromo-2,7-dimethyl-3-(4-methylphenylsulfinyl)-1-benzofuran
X-rayC-S bond length: ~1.80 Å

Advanced: How should researchers design experiments to evaluate environmental persistence and transformation pathways of this compound?

Answer:
Adopt a tiered approach combining laboratory and field studies:

  • Laboratory:
    • Hydrolysis Studies: Expose the compound to buffered solutions (pH 3–9) at 25–50°C. Monitor degradation via HPLC-MS and identify intermediates (e.g., sulfoxide/sulfone derivatives).
    • Photolysis: Use UV irradiation (λ = 254–365 nm) to assess sunlight-driven degradation.
  • Field:
    • Soil/Water Partitioning: Measure log KowK_{ow} (octanol-water) and KdK_d (soil adsorption) to model mobility.
    • Microcosm Studies: Simulate microbial degradation in sediment-water systems.

Reference the methodology from long-term environmental projects like INCHEMBIOL, which emphasizes abiotic/biotic transformations and risk assessment .

Basic: What synthetic strategies are effective for preparing (5-Bromo-2,4-dimethylphenyl)(methyl)sulfane?

Answer:
Key routes include:

  • Thioetherification: React 5-bromo-2,4-dimethylphenol with methyl disulfide (CH3_3SSCH3_3) under acidic conditions.
  • Nucleophilic Substitution: Use NaSCH3_3 with a pre-functionalized bromoarene (e.g., 1-bromo-2,4-dimethyl-5-iodobenzene).
  • Purification: Employ column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization in ethanol.

Note: Optimize reaction stoichiometry and temperature to minimize byproducts like sulfoxides.

Advanced: How can conflicting data on the compound’s reactivity under varying pH be resolved?

Answer:
Address contradictions through:

  • Controlled Replicates: Conduct experiments in triplicate under inert atmospheres to exclude oxygen interference.
  • Theoretical Modeling: Use density functional theory (DFT) to predict protonation states and reactive sites. Link findings to a conceptual framework (e.g., hard/soft acid-base theory) .
  • Advanced Analytics: Employ in-situ FTIR or Raman spectroscopy to track real-time structural changes during pH titration.

Table 2: Example pH-dependent reactivity outcomes

pHObserved ReactivityProposed Mechanism
<4Sulfur oxidationAcid-catalyzed hydrolysis
7–9StabilityResonance stabilization

Advanced: What methodological frameworks are suitable for studying interactions with biological macromolecules?

Answer:
Integrate biophysical and computational approaches:

  • Surface Plasmon Resonance (SPR): Quantify binding affinity to proteins (e.g., cytochrome P450 enzymes).
  • Isothermal Titration Calorimetry (ITC): Measure thermodynamic parameters (ΔH, ΔS).
  • Molecular Docking: Use AutoDock Vina to predict binding modes, referencing crystallographic data from related sulfanyl compounds .

Key Consideration: Validate in silico predictions with mutagenesis studies on target proteins.

Basic: What physicochemical properties are critical for solubility and formulation studies?

Answer:
Prioritize:

  • log PP (Octanol-Water): Predict membrane permeability (estimated log PP ~3.2 for aryl sulfides).
  • Aqueous Solubility: Determine via shake-flask method at 25°C.
  • Thermal Stability: Use differential scanning calorimetry (DSC) to identify melting points (~120–140°C for similar brominated sulfides).

Table 3: Predicted physicochemical properties

PropertyValueMethod
Molecular Weight229.15 g/molHRMS
log PP3.2 (estimated)Computational modeling

Advanced: How can researchers reconcile discrepancies in reported crystal structure data for halogenated sulfides?

Answer:

  • High-Resolution Crystallography: Re-determine structures at low temperature (100 K) to reduce thermal motion artifacts.
  • Hirshfeld Surface Analysis: Compare intermolecular interactions (e.g., Br···S contacts) across studies .
  • Database Cross-Validation: Cross-reference with Cambridge Structural Database (CSD) entries for analogous compounds.

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